2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide
Overview
Description
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23Cl3N4O2S and its molecular weight is 513.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.060730 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on synthesizing a novel compound similar to the one and analyzing its crystal structure. This research contributes to the understanding of the molecular structure and properties of such compounds (Xue et al., 2008).
Anticancer Drug Synthesis
- Research on synthesizing a related compound for potential use as an anticancer drug. The study includes molecular docking analysis targeting the VEGFr receptor, highlighting the compound's potential application in cancer therapy (Sharma et al., 2018).
Radiopharmaceutical Synthesis
- The synthesis of radioactively labeled versions of similar compounds for studying their metabolism and mode of action, which is significant in pharmacological research (Latli & Casida, 1995).
Pesticide Research
- Investigation into derivatives of similar compounds for potential use as pesticides. This includes characterization by X-ray powder diffraction and consideration of their bioactive properties (Olszewska et al., 2009).
Soil Science and Herbicide Research
- Analysis of adsorption, bioactivity, and evaluation in soil tests of compounds closely related to the query. This research is vital in understanding the environmental impact and efficacy of such compounds as herbicides (Weber & Peter, 1982).
Enzyme Inhibition Studies
- The study of new derivatives for inhibitory potential against specific enzymes, demonstrating the compound's relevance in biochemical and medical research (Riaz et al., 2020).
Antioxidant and Antitumor Activities
- Evaluation of similar compounds for their antioxidant and antitumor activities. Such studies contribute to the development of new therapeutic agents (El-Moneim et al., 2011).
Properties
IUPAC Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl3N4O2S/c1-4-29-19(11-31-16-7-5-14(6-8-16)13(2)3)27-28-22(29)32-12-20(30)26-21-17(24)9-15(23)10-18(21)25/h5-10,13H,4,11-12H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTVDFQDPNFGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)COC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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